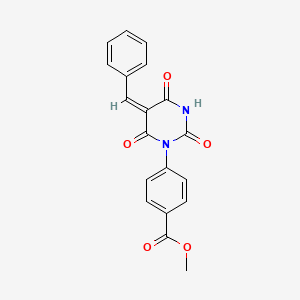
methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate, also known as Methyl BTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. It has been suggested that this compound BTP may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound BTP has been found to have a low toxicity profile and is well-tolerated in laboratory animals. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new therapies for infectious diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP in laboratory experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the synthesis method can be complex and time-consuming, which may limit its widespread use in research.
Future Directions
There are several future directions for research on methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. One area of interest is the development of new cancer therapies based on this compound BTP. Further studies are needed to elucidate the mechanism of action and to optimize the synthesis method for improved purity and yield. Additionally, the potential use of this compound BTP in the treatment of infectious diseases warrants further investigation.
Synthesis Methods
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP can be synthesized through a multi-step process involving the reaction of benzaldehyde, urea, and methyl acetoacetate in the presence of a catalyst. The resulting compound undergoes further reactions to yield this compound BTP. The purity and yield of the final product can be optimized through various purification techniques such as recrystallization and chromatography.
Scientific Research Applications
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. In vitro studies have shown that this compound BTP can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of certain viruses, such as the herpes simplex virus.
properties
IUPAC Name |
methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-26-18(24)13-7-9-14(10-8-13)21-17(23)15(16(22)20-19(21)25)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,20,22,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBNOTDCVBAWGK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


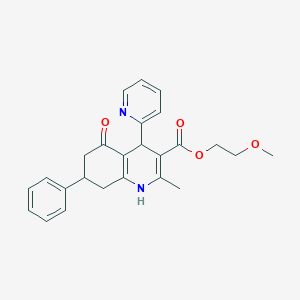
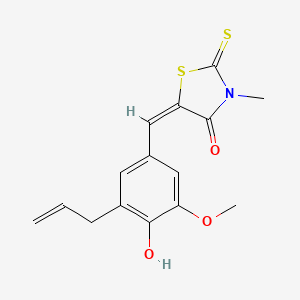
![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)

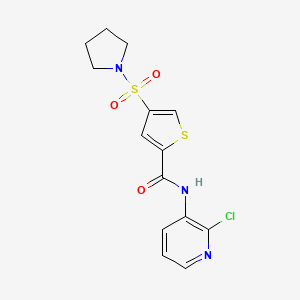

![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
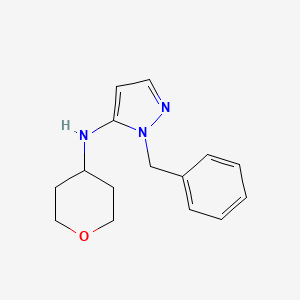
![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)